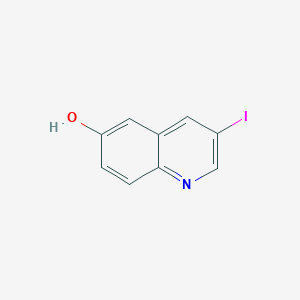

3-Iodoquinolin-6-ol

Descripción general

Descripción

3-Iodoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

3-Iodoquinolin-6-ol has been a subject of interest in the synthesis of highly substituted quinolines. For instance, Ali et al. (2011) demonstrated the synthesis of 3-iodoquinolines bearing various alkyl and aryl moieties through iodocyclization, highlighting the potential for further functionalization by coupling reactions (Ali et al., 2011). Similarly, Yaragorla et al. (2017) developed a facile, single-step synthetic approach for 3-iodoquinolines from 2-aminobenzophenones and terminal alkynes, emphasizing the method's simplicity and high yield (Yaragorla et al., 2017).

Biologically Active Compounds Synthesis

Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, a key intermediate for creating biologically active compounds like GSK2126458, using a process involving cyclization and substitution reactions (Wang et al., 2015).

Novel Synthesis Methods

Wang et al. (2016) reported a novel method for synthesizing 3-iodoquinolines through a copper-catalyzed tandem annulation, a process noted for its operational convenience and molecular diversity (Wang et al., 2016).

Antitumor and Antimicrobial Applications

Pérez-Fehrmann et al. (2022) synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and evaluated their cytotoxic activity against specific human cancer cell lines, revealing significant anticancer potential (Pérez-Fehrmann et al., 2022). Additionally, El-Hashash et al. (2015) prepared 6-iodoquinazolin-4(3H)-one derivatives with promising antifungal activities (El-Hashash et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Iodoquinolin-6-ol is Entamoeba histolytica , a protozoan parasite that causes amoebiasis . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Mode of Action

It is known to act bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to changes in the metabolic processes of the parasite, thereby inhibiting its growth and survival .

Biochemical Pathways

The chelation of ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract . This characteristic makes it an effective luminal amebicide, as it remains in the intestinal lumen where it can act directly on the localized cysts and trophozoites . The compound is primarily excreted in the feces .

Result of Action

The action of this compound results in the inhibition of the growth and survival of Entamoeba histolytica in the intestinal lumen . This leads to the clearance of the parasite from the intestine, thereby alleviating the symptoms of amoebiasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy may be influenced by the pH of the intestinal environment . .

Propiedades

IUPAC Name |

3-iodoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMMZPVVIZMBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726272 | |

| Record name | 3-Iodoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889660-68-8 | |

| Record name | 3-Iodoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

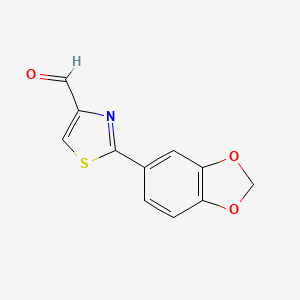

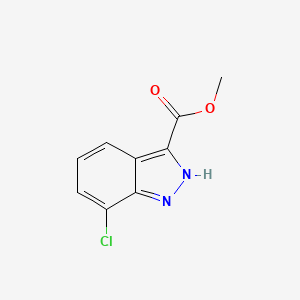

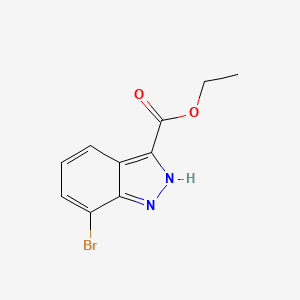

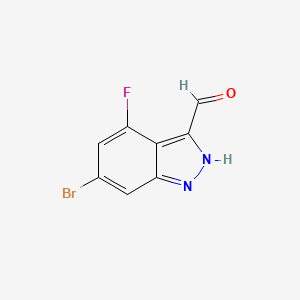

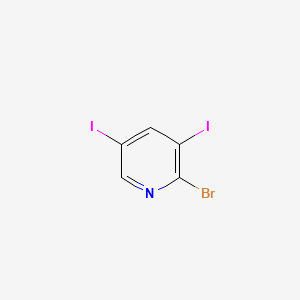

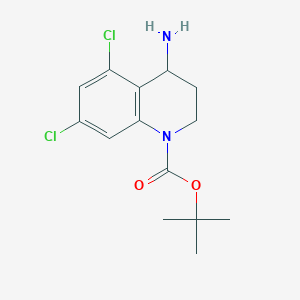

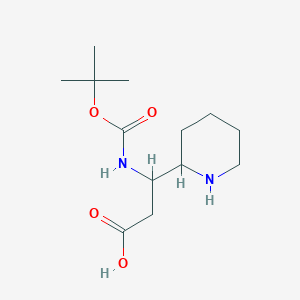

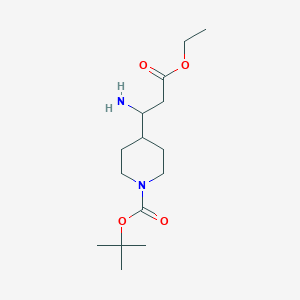

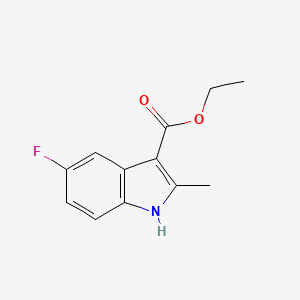

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)